1-Methyl-5-oxopyrrolidine-3-carbonyl chloride: CCR5 Antagonist Scaffold Potency Relative to 1-Benzyl Analog
In a series of 5-oxopyrrolidine-3-carboxamide derivatives evaluated as CCR5 antagonists, the compound derived from 1-methyl-5-oxopyrrolidine-3-carbonyl chloride (compound 1) exhibited an IC₅₀ of 1.9 μM in a [¹²⁵I]RANTES competitive binding assay using CCR5-expressing CHO cells. Under identical assay conditions, the corresponding 1-benzyl substituted analog (12e) achieved an IC₅₀ of 0.038 μM . This 50-fold difference in binding affinity demonstrates that the N1-methyl variant occupies a distinct and quantifiably different potency regime, making it the appropriate selection when moderate-affinity leads are sought or when structural constraints preclude bulkier N1 substituents.
| Evidence Dimension | CCR5 receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | 1.9 μM (derived from 1-methyl-5-oxopyrrolidine-3-carbonyl chloride) |
| Comparator Or Baseline | 0.038 μM (1-benzyl-5-oxopyrrolidine-3-carboxamide analog 12e) |
| Quantified Difference | 50-fold lower potency (higher IC₅₀) relative to 1-benzyl analog |
| Conditions | [¹²⁵I]RANTES competitive binding assay, CCR5-expressing CHO cells |
Why This Matters
This quantitative potency differentiation justifies procurement of the N1-methyl variant for SAR exploration where moderate baseline affinity is desirable, or when synthetic accessibility of the methyl precursor outweighs the potency gains of bulkier N1-substituents.
